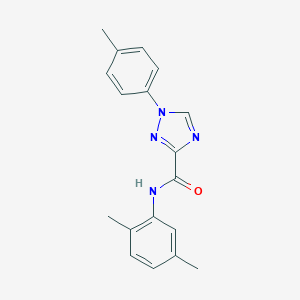
N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DMPTC, and it belongs to the class of triazole derivatives. DMPTC has been studied extensively for its ability to modulate the activity of certain enzymes and receptors in the body. In
Mécanisme D'action
DMPTC exerts its effects by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. DMPTC also modulates the activity of the endocannabinoid system, which is involved in pain perception, appetite, and mood regulation.
Biochemical and Physiological Effects:
DMPTC has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to have growth-promoting effects on plants and animals. DMPTC has been studied for its potential as an anticancer agent, and it has been shown to induce apoptosis in cancer cells. DMPTC has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DMPTC has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. DMPTC has been shown to have low toxicity in animal models, which makes it a good candidate for further studies. However, DMPTC has some limitations for laboratory experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on different systems in the body.
Orientations Futures
There are several future directions for research on DMPTC. One potential application is in the development of new anti-inflammatory drugs. DMPTC has been shown to have potent anti-inflammatory effects, and it may be possible to develop derivatives of DMPTC that are more selective for COX-2 inhibition. Another potential application is in the development of new anticancer agents. DMPTC has been shown to induce apoptosis in cancer cells, and it may be possible to develop derivatives of DMPTC that are more potent and selective for cancer cells. DMPTC may also have potential applications in the field of materials science, particularly as a corrosion inhibitor. Further studies are needed to explore these and other potential applications of DMPTC.
Méthodes De Synthèse
The synthesis of DMPTC involves the reaction of 2,5-dimethylphenyl hydrazine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with triazole and carboxylic acid to yield DMPTC. This synthesis method has been optimized to produce DMPTC in high yields and purity.
Applications De Recherche Scientifique
DMPTC has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, DMPTC has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential as an anticancer agent. In agriculture, DMPTC has been shown to have growth-promoting effects on plants, and it has been used as a feed additive for livestock. In materials science, DMPTC has been studied for its potential use as a corrosion inhibitor.
Propriétés
Nom du produit |
N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide |
|---|---|
Formule moléculaire |
C18H18N4O |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H18N4O/c1-12-5-8-15(9-6-12)22-11-19-17(21-22)18(23)20-16-10-13(2)4-7-14(16)3/h4-11H,1-3H3,(H,20,23) |
Clé InChI |
DGMYYOJMRFGSAN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=C(C=CC(=C3)C)C |
SMILES canonique |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=C(C=CC(=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-ethyl-1-phenyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278809.png)
![N-[3-(difluoromethoxy)phenyl]-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278811.png)






![5-methyl-1-phenyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278824.png)
![N-[4-(difluoromethoxy)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278827.png)
![5-ethyl-1-(2-pyridinyl)-N-[2-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B278829.png)